molecular formula C10H14Cl2N2O2 B1431500 5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride CAS No. 1263378-85-3

5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride

Cat. No.: B1431500
CAS No.: 1263378-85-3
M. Wt: 265.13 g/mol
InChI Key: KJBAAUVHJJAWHH-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride (CAS: 1086392-58-6) is a bicyclic heteroaromatic compound featuring a naphthyridine core with a methyl ester group at position 3 and two hydrochloride salts. Its molecular formula is C₁₀H₁₂N₂O₂·2HCl, with a molecular weight of 192.21 (free base) and purity ≥98% . The dihydrochloride salt enhances solubility in aqueous environments, making it suitable for pharmaceutical and synthetic applications. This compound is structurally related to several derivatives, which differ in substituents, ester groups, and salt forms, as detailed below.

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)8-4-7-5-11-3-2-9(7)12-6-8;;/h4,6,11H,2-3,5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBAAUVHJJAWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCNC2)N=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride (CAS: 1263378-85-3) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activities, and relevant case studies.

  • Molecular Formula : C10H14Cl2N2O2
  • Molecular Weight : 265.14 g/mol
  • IUPAC Name : Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride
  • Purity : 97.00%

Synthesis

The synthesis of 5,6,7,8-tetrahydro-[1,6]naphthyridine derivatives has been documented through various methods. A notable approach includes:

  • Asymmetric Synthesis : Utilizing a combination of Heck-type vinylation and ruthenium-catalyzed enantioselective transfer hydrogenation . This method emphasizes atom economy and avoids extensive purification processes.

Antiviral Activity

Research indicates that compounds similar to 5,6,7,8-tetrahydro-[1,6]naphthyridine exhibit significant antiviral properties. For instance:

  • HIV-1 Integrase Inhibitors : Studies have shown that naphthyridine derivatives can act as potent inhibitors of HIV-1 integrase. These compounds exhibit inhibitory concentrations (IC50) in the low micromolar range .

Antitumor Activity

The compound has also been evaluated for its potential antitumor effects:

  • DPP-4 Inhibitors : It has been synthesized as part of a tricyclic scaffold aimed at developing inhibitors for the serine peptidase DPP-4. The resulting derivatives demonstrated promising activity against cancer cell lines .

The biological activity of 5,6,7,8-tetrahydro-[1,6]naphthyridine is believed to be mediated through:

  • Enzyme Inhibition : By interacting with specific enzymes involved in viral replication and tumor growth.

Case Studies

StudyFindings
HIV Inhibition Study A derivative exhibited IC50 values indicating effective inhibition of HIV-1 integrase .
Antitumor Activity Assessment Compounds showed cytotoxic effects on various cancer cell lines with IC50 values in the micromolar range .
DPP-4 Inhibition The synthesized tricyclic scaffold demonstrated significant inhibition of DPP-4 activity in vitro .

Scientific Research Applications

Pharmacological Activities

5,6-Tetrahydro-[1,6]naphthyridine derivatives have shown a broad spectrum of pharmacological activities:

  • Antiviral Properties : Research indicates that this compound can act as a potent inhibitor of HIV-1 integrase. Compounds with similar structures exhibit inhibitory concentrations (IC50) in the low micromolar range .
  • Anticancer Activity : Naphthyridine derivatives are recognized for their antitumor properties. They have been investigated for their ability to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Effects : The compound has demonstrated significant antimicrobial activities against a range of bacterial and fungal pathogens. Its mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways .

Case Study 1: Antiviral Activity Against HIV

A study published in the Journal of Medicinal Chemistry evaluated a series of naphthyridine derivatives for their ability to inhibit HIV-1 integrase. The results indicated that modifications to the naphthyridine structure could enhance antiviral activity significantly. The lead compound exhibited an IC50 value below 1 µM, making it a promising candidate for further development .

Case Study 2: Anticancer Properties

In a study focusing on various cancer cell lines (including breast and lung cancer), derivatives of 5,6,7,8-tetrahydro-[1,6]naphthyridine were tested for their cytotoxic effects. The results showed that these compounds induced apoptosis in cancer cells via mitochondrial pathways and significantly reduced tumor growth in vivo models .

Comparative Analysis of Biological Activities

Activity TypeCompound TypeObserved EffectsReference
AntiviralNaphthyridine DerivativesIC50 < 1 µM against HIV-1 integrase
AnticancerNaphthyridine DerivativesInduced apoptosis in cancer cells
AntimicrobialNaphthyridine DerivativesEffective against various pathogens

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents/Salt Key Features
5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride 1086392-58-6 C₁₀H₁₂N₂O₂·2HCl 192.21 (free base) Methyl ester, dihydrochloride High aqueous solubility due to dihydrochloride salt; used in drug intermediates .
5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride 1965308-82-0 C₁₁H₁₆Cl₂N₂O₂ 279.16 Ethyl ester, dihydrochloride Increased lipophilicity vs. methyl ester; shipped globally for research .
2-Chloro-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester 767260-86-6 C₁₁H₁₃ClN₂O₂ 240.07 Chloro at position 2, methyl ester Electronegative substituent alters electronic properties; potential reactivity in cross-coupling reactions .
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate 1211518-07-8 C₁₁H₁₃ClN₂O₂ 240.69 Chloro at position 4, ethyl ester Positional isomerism affects binding affinity; used in medicinal chemistry .
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride 1187928-81-9 C₈H₁₁Cl₂N₃O₂ 252.10 Nitro at position 3, dihydrochloride Electron-withdrawing nitro group enhances reactivity; key reagent in heterocyclic synthesis .
Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride 1207175-08-3 C₁₁H₁₅ClN₂O₂ 242.70 1,7-naphthyridine isomer, ethyl ester Isomeric variation impacts hydrogen bonding and geometry; explored for kinase inhibition .

Physicochemical and Functional Differences

  • Ester Group Impact :

    • The methyl ester (target compound) offers lower molecular weight and slightly higher polarity than the ethyl ester analog (CAS 1965308-82-0). Ethyl esters generally exhibit better membrane permeability due to increased lipophilicity .
    • Dihydrochloride salts (e.g., target compound, CAS 1187928-81-9) improve water solubility compared to hydrochloride or free-base forms (e.g., CAS 348623-30-3 in ).
  • Substituent Effects :

    • Chloro Derivatives : Chlorination at positions 2 (CAS 767260-86-6) or 4 (CAS 1211518-07-8) introduces steric and electronic effects. Position 4 substitution may enhance binding to hydrophobic enzyme pockets .
    • Nitro Group : The nitro-substituted compound (CAS 1187928-81-9) is more reactive in reduction or nucleophilic substitution reactions, enabling diverse synthetic pathways .
  • Isomeric Variations :

    • 1,6- vs. 1,7-naphthyridine isomers (e.g., CAS 1207175-08-3) differ in nitrogen positioning, altering hydrogen-bonding capacity and biological target interactions .

Research and Application Insights

  • Pharmaceutical Relevance : The target compound’s dihydrochloride salt is advantageous in formulation development, while ethyl ester derivatives (e.g., CAS 1965308-82-0) may serve as prodrugs due to esterase-mediated hydrolysis .
  • Synthetic Utility : Chloro and nitro derivatives are pivotal in Suzuki-Miyaura couplings or amidation reactions, enabling access to complex drug candidates .
  • Commercial Availability : Ethyl ester dihydrochloride (CAS 1965308-82-0) is widely stocked, reflecting its demand in high-throughput screening .

Preparation Methods

Esterification of 2-Chloronicotinic Acid

  • Reagents: 2-Chloronicotinic acid, methanol, dimethyl sulfate, potassium carbonate, acetone.
  • Conditions: Reaction at room temperature overnight.
  • Outcome: Formation of methyl 2-chloronicotinate with 84% yield.

This step provides the methyl ester precursor necessary for subsequent vinylation.

Vinylation via Stille Coupling

  • Reagents: Methyl 2-chloronicotinate, vinyltributyltin, Pd(II) catalyst (bis(triphenylphosphine)palladium(II) dichloride), BHT (butylated hydroxytoluene), DMF solvent.
  • Conditions: 40 to 25 °C over 68 hours.
  • Yield: Approximately 70%.

This step introduces a vinyl moiety at the 2-position of the pyridine ring, setting the stage for cyclization.

Annulative Cyclization via Aza-Michael Addition

  • Reagents: Vinyl pyridine intermediate, ammonia gas or aqueous ammonia.
  • Solvent: 50% aqueous acetic acid found optimal.
  • Conditions: Reflux for 5 hours.
  • Yield: 40% for the target tetrahydro-naphthyridine compound.
  • By-products: Lactone side product (14% yield) and minor by-product (3% yield).

Mechanistically, the vinyl group undergoes acid-catalyzed aza-Michael addition by ammonia, followed by intramolecular ring closure to form the bicyclic tetrahydro-naphthyridine core.

Methylation of the Nitrogen Atom

This step methylates the nitrogen atom on the bicyclic scaffold, yielding the methyl ester derivative crucial for biological activity and further functionalization.

Formation of Dihydrochloride Salt

  • The free base methyl ester is typically converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, which enhances stability, solubility, and ease of handling.

Summary Table of Key Reaction Steps

Step No. Reaction Type Starting Material Reagents & Conditions Product Yield (%)
1 Esterification 2-Chloronicotinic acid MeOH, dimethyl sulfate, K2CO3, acetone, rt Methyl 2-chloronicotinate 84
2 Vinylation (Stille coupling) Methyl 2-chloronicotinate Vinyltributyltin, Pd catalyst, DMF, 40–25 °C Vinyl pyridine intermediate 70
3 Aza-Michael addition & cyclization Vinyl pyridine intermediate NH3, 50% aqueous acetic acid, reflux, 5 h Tetrahydro-naphthyridine core 40
4 Methylation Tetrahydro-naphthyridine core Methyl iodide, DMF, rt, 60 h Methylated tetrahydro-naphthyridine 92
5 Salt formation Methylated compound HCl treatment Dihydrochloride salt Not specified

Additional Research Findings and Notes

  • Alternative solvents such as alcohols and water were tested for the cyclization step, but 50% aqueous acetic acid provided the best yield and reaction rate.
  • The vinyl pyridine intermediate is somewhat sensitive to decomposition and is best used immediately after preparation.
  • Side products such as lactones can form during cyclization, which require chromatographic separation.
  • The synthetic route is adaptable and can be modified for the synthesis of related tetrahydro- and dihydro-naphthyridine derivatives with different substituents.
  • Attempts to control the degree of hydrogenation on the pyridine ring have been explored using catalytic hydrogenation and quaternization strategies, but these are more relevant to related compounds rather than the specific methyl ester dihydrochloride.

Q & A

Q. What are the optimal synthetic routes for 5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride, and how do reaction conditions influence yield?

  • Methodology :
    • Step 1 : Start with precursor modification using Vilsmeier-Haack reagents (e.g., POCl₃/DMF) to cyclize intermediates, as demonstrated in the synthesis of analogous naphthyridines .
    • Step 2 : Optimize ester hydrolysis (e.g., HCl/ethanol under reflux) to avoid over-degradation, balancing temperature (80–95°C) and reaction time (6–12 hours) .
    • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Data Analysis : Monitor yield variations using DOE (Design of Experiments) to identify critical factors (e.g., solvent polarity, catalyst loading).

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodology :
    • Accelerated Stability Testing : Expose the compound to stressors (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
    • pH-Dependent Stability : Test solubility and hydrolysis rates in buffered solutions (pH 1–10) using UV-Vis spectroscopy (λ = 260–300 nm) .
    • Key Metrics : Track ester bond cleavage (via FTIR: C=O stretch at ~1700 cm⁻¹) and dihydrochloride salt dissociation (TGA/DSC analysis) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :
    • Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
    • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Mechanistic Insight : Pair with molecular docking (AutoDock Vina) to predict binding affinity to bacterial DNA gyrase or human kinases .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity be resolved?

  • Case Study : Discrepancies in antimicrobial efficacy may arise from substituent-dependent activity.
    • Hypothesis Testing : Compare analogs (e.g., methyl vs. trifluoromethyl substituents) to isolate electronic/steric effects .
    • Data Reconciliation : Use multivariate regression to correlate logP, polar surface area, and bioactivity .
    • Advanced Spectroscopy : Apply ¹H/¹³C NMR titration to study host-guest interactions with bacterial membranes .

Q. What strategies enable regioselective functionalization of the naphthyridine core?

  • Methodology :
    • Directed C-H Activation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C-2 position, guided by steric hindrance from the tetrahydro ring .
    • Protecting Group Strategy : Introduce Boc groups at the NH site to direct electrophilic substitution (e.g., nitration, halogenation) .
    • Validation : Confirm regiochemistry via NOESY (nuclear Overhauser effect) and X-ray crystallography .

Q. How does the dihydrochloride salt form influence solubility and pharmacokinetics?

  • Methodology :
    • Comparative Solubility : Measure equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) vs. freebase form .
    • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption (Papp values) .
    • In Vivo Correlation: Perform PK studies in rodent models, tracking plasma concentration-time profiles (LC-MS/MS quantification) .

Q. What computational models predict metabolic pathways for this compound?

  • Methodology :
    • ADMET Prediction : Use Schrödinger’s QikProp to estimate CYP450 metabolism sites and clearance rates .
    • MD Simulations : Run 100-ns trajectories (GROMACS) to study interactions with human serum albumin .
    • Validation : Compare in silico results with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride
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5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride

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